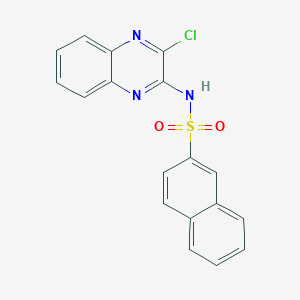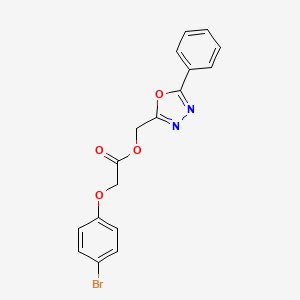
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its broad-spectrum applications in various fields, including medicine, pharmacology, and industrial chemistry . The incorporation of the sulfonamide group into the quinoxaline framework enhances its therapeutic potential and biomedical applications .
Méthodes De Préparation
The synthesis of N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride. Industrial production methods often adopt green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Applications De Recherche Scientifique
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It has shown promise in anticancer and anti-inflammatory research.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to inhibit various enzymes and receptors, leading to its therapeutic effects . The sulfonamide group enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Known for its antimicrobial properties.
The uniqueness of this compound lies in its combined quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H12ClN3O2S |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H12ClN3O2S/c19-17-18(21-16-8-4-3-7-15(16)20-17)22-25(23,24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,22) |
Clé InChI |
SGXPMUXCSGOXQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)





![1-[3-[(1-Chloro-2-naphthalenyl)oxy]propyl]imidazole](/img/structure/B1225085.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)

![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)
![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B1225097.png)
![2-[[1-[(3-fluorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225098.png)

